molecular formula C16H26N4O4S B13445006 2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone

2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone

Cat. No.: B13445006
M. Wt: 370.5 g/mol
InChI Key: BWFUCCVTQQXJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, an isoxazole ring, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H26N4O4S

Molecular Weight

370.5 g/mol

IUPAC Name

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-1-piperazin-1-ylethanone

InChI

InChI=1S/C16H26N4O4S/c1-12-16(13(2)24-18-12)25(22,23)20-7-3-14(4-8-20)11-15(21)19-9-5-17-6-10-19/h14,17H,3-11H2,1-2H3

InChI Key

BWFUCCVTQQXJDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CC(=O)N3CCNCC3

Origin of Product

United States

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